![molecular formula C22H20F2N2O4S B4535029 N~1~-(2,6-difluorophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4535029.png)
N~1~-(2,6-difluorophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Description
"N1-(2,6-difluorophenyl)-N2-(2-ethoxyphenyl)-N2-(phenylsulfonyl)glycinamide" represents a class of compounds with potential for varied applications in chemistry and materials science due to its unique structural features. The presence of difluorophenyl, ethoxyphenyl, and phenylsulfonyl groups attached to a glycinamide backbone suggests a complex interplay of electronic, steric, and hydrogen bonding interactions, which can influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of complex molecules such as N1-(2,6-difluorophenyl)-N2-(2-ethoxyphenyl)-N2-(phenylsulfonyl)glycinamide likely involves multi-step organic reactions, including activation of functional groups, coupling reactions, and protective group strategies. Studies related to the synthesis of similar sulfonamide compounds emphasize the importance of selecting appropriate reagents and conditions to achieve high yield and selectivity. For instance, the use of S-(4-methoxyphenyl) benzenethiosulfinate (MPBT) combined with trifluoromethanesulfonic anhydride has been reported as a powerful system for activating thioglycosides in the synthesis of glycosides, highlighting the role of sulfur reagents in complex synthesis processes (Crich & Smith, 2000).
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-(2,6-difluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N2O4S/c1-2-30-20-14-7-6-13-19(20)26(31(28,29)16-9-4-3-5-10-16)15-21(27)25-22-17(23)11-8-12-18(22)24/h3-14H,2,15H2,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSMCWKVNCIZSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)NC2=C(C=CC=C2F)F)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-difluorophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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